molecular formula C6H13NO2 B1583597 2-(Tert-butylamino)acetic acid CAS No. 58482-93-2

2-(Tert-butylamino)acetic acid

Cat. No. B1583597
CAS RN: 58482-93-2
M. Wt: 131.17 g/mol
InChI Key: TXHAHOVNFDVCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butylamino)acetic acid, also known as 2-(tert-Butylamino)acetic acid hydrochloride, is a derivative of glycine . It has a molecular weight of 167.64 .


Molecular Structure Analysis

The InChI code for 2-(Tert-butylamino)acetic acid is 1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H . The molecular formula is C6H14ClNO2 .


Physical And Chemical Properties Analysis

The physical form of 2-(Tert-butylamino)acetic acid is a white to off-white solid . The storage temperature is -20°C for 3 years, 4°C for 2 years, and -80°C for 6 months in solvent .

Scientific Research Applications

  • Photocatalytic Degradation of Pharmaceuticals : One application is in the heterogeneous photocatalytic degradation of pharmaceutical agents like salbutamol in aqueous titanium dioxide suspensions. This process involves the transformation of salbutamol under simulated solar irradiation using titanium dioxide as a photocatalyst, leading to various intermediate compounds including 2-(Tert-butylamino)acetic acid. This approach aids in the assessment of mineralization and toxicity evaluation of such pharmaceutical compounds in environmental contexts (Sakkas et al., 2007).

  • Drug Nanocarrier Applications : In another study, 2-(Tert-butylamino)ethyl methacrylate, a derivative of 2-(Tert-butylamino)acetic acid, was used in the synthesis of well-defined diblock copolymer, which was grafted onto mesoporous silica nanoparticles. These nanoparticles were used as drug nanocarriers for substances like doxycycline, indicating the potential of 2-(Tert-butylamino)acetic acid derivatives in drug delivery systems (Alswieleh et al., 2020).

  • Catalysis in Chemical Syntheses : It also finds application in catalytic processes. For instance, in the synthesis of certain copper(II) complexes, derivatives of 2-(Tert-butylamino)acetic acid were used as ligands. These complexes have potential applications in various chemical syntheses and catalytic activities (Dasgupta et al., 2007).

  • Atmospheric Chemistry Studies : In atmospheric chemistry, derivatives of 2-(Tert-butylamino)acetic acid are used to study reactions with OH radicals. These studies are crucial in understanding the atmospheric degradation processes of certain amines and their impacts on the environment (Tan et al., 2018).

Safety And Hazards

The safety information for 2-(Tert-butylamino)acetic acid indicates that it has a GHS07 signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-(tert-butylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)7-4-5(8)9/h7H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHAHOVNFDVCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871374
Record name N-tert-Butylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylamino)acetic acid

CAS RN

58482-93-2
Record name N-tert-Butylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058482932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-TERT-BUTYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38H031Q86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Gaertner, U.S. Pat. No. 3,927,080, describes the production of N-phosphonomethylglycine by acid-catalyzed dealkylation of N-t-butyl-N-phosphonomethylglycine or its esters. Tertiary butylamine is reacted with a bromoacetate ester to produce an ester of N-t-butylglycine which is in turn reacted with formaldehyde and phosphorous acid to produce the N-t-butyl-N-phosphonomethylglycine precursor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-t-butyl-N-phosphonomethylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bromoacetate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of tert-Butylamino-acetic acid methyl ester (Maybridge), 122 mg (0.84 mmol) in 10 mL of dioxane was added a solution of 60 mg (2.52 mmol) of lithium hydroxide in 10 mL of water. The reaction mixture was stirred for two hours, acidified to pH=1 with 5 N HCl and concentrated to dryness to yield the crude desired product which was carried on without further purification. MS (IS) 132.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Gaertner, U.S. Pat. No. 3,927,080, describes the production of glyphosate by acid hydrolysis and dealkylation of N-t-butyl-N-phosphonomethylglycine or its esters. Tertiary butyl amine is reacted with a bromoacetate ester to produce an ester of N-t-butylglycine, which is in turn reacted with formaldehyde and phosphorous acid to produce the N-t-butyl-N-phosphonomethylglycine precursor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-t-butyl-N-phosphonomethylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bromoacetate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butylamino)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Tert-butylamino)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(Tert-butylamino)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(Tert-butylamino)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(Tert-butylamino)acetic acid
Reactant of Route 6
2-(Tert-butylamino)acetic acid

Citations

For This Compound
7
Citations
VA Sakkas, P Calza, C Medana, AE Villioti… - Applied Catalysis B …, 2007 - Elsevier
The present paper deals with the photocatalytic transformation of salbutamol [2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanol] under simulated solar irradiation using …
Number of citations: 112 www.sciencedirect.com
Y Mingmongkol, A Polnok, P Phuinthiang… - ACS …, 2023 - ACS Publications
In the present work, the photocatalytic degradation of salbutamol [2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanol] under visible irradiation using Mn-doped TiO 2 is …
Number of citations: 1 pubs.acs.org
L Zhou, M Sleiman, C Ferronato, JM Chovelon… - Water research, 2017 - Elsevier
The present study investigated the reactivity and oxidation mechanisms of salbutamol (SAL) and terbutaline (TBL), two typical β2-adrenoceptor agonists, towards sulfate radical (SO 4 …
Number of citations: 41 www.sciencedirect.com
S Alberti, M Rucco, M Di Carro, E Magi… - Journal of …, 2023 - Elsevier
An innovative photocatalyst was prepared via sol-gel process by combining TiO 2 with commercial CaAl 2 O 4 persistent luminescence material (PeL), to act as internal irradiation …
Number of citations: 0 www.sciencedirect.com
S Alberti, M Rucco, M Di Carro, E Magi… - Available at SSRN … - papers.ssrn.com
An innovative photocatalyst was prepared via sol-gel process by combining TiO2 with commercial CaAl2O4 persistent luminescence material (PeL), to act as internal irradiation source. …
Number of citations: 2 papers.ssrn.com
Y Mingmongkol, W Khanitchaidecha - 2023 - nuir.lib.nu.ac.th
Dyes are one of the major pollutants that concern around the world, which reduction of light penetration, photosynthetic activity of aquatic plants and dissolved oxygen in the water. The …
Number of citations: 0 nuir.lib.nu.ac.th
M Petrovic, J Radjenovic, D Barcelo - The holistic approach to …, 2011 - hrcak.srce.hr
Due to their insufficient removal in conventional wastewater treatments, advanced drinking and wastewater treatment options should be considered for the removal of pharmaceutically …
Number of citations: 76 hrcak.srce.hr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.